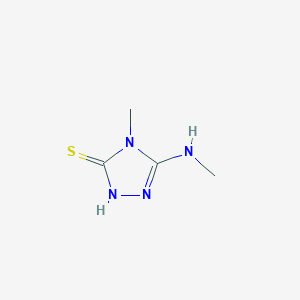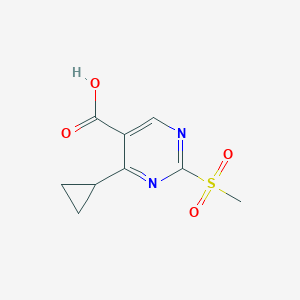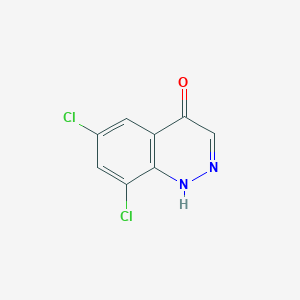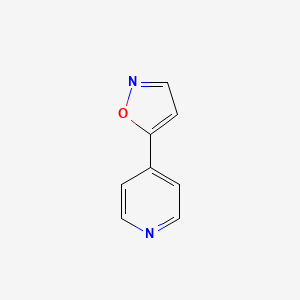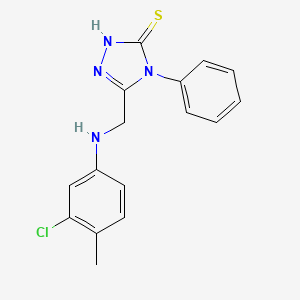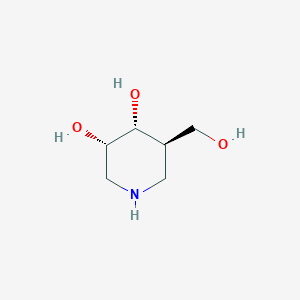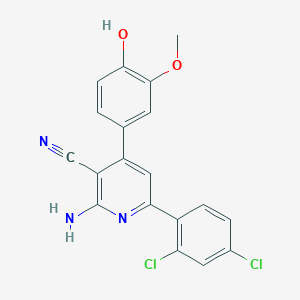
2-Amino-6-(2,4-dichlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-(2,4-dichlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)nicotinonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes amino, dichlorophenyl, hydroxy, methoxy, and nicotinonitrile groups. These functional groups contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(2,4-dichlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Nicotinonitrile Core: The synthesis begins with the formation of the nicotinonitrile core through a condensation reaction between a suitable aldehyde and a nitrile compound.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a dichlorobenzene derivative reacts with the nicotinonitrile core.
Addition of the Hydroxy and Methoxy Groups: The hydroxy and methoxy groups are introduced through electrophilic aromatic substitution reactions, using appropriate phenol and methoxybenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(2,4-dichlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxy and methoxy groups can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The amino and dichlorophenyl groups can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-6-(2,4-dichlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)nicotinonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-(2,4-dichlorophenyl)-4-(4-hydroxyphenyl)nicotinonitrile
- 2-Amino-6-(2,4-dichlorophenyl)-4-(3-methoxyphenyl)nicotinonitrile
- 2-Amino-6-(2,4-dichlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)pyridine
Uniqueness
The presence of both hydroxy and methoxy groups in the 4-position of the phenyl ring makes 2-Amino-6-(2,4-dichlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)nicotinonitrile unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C19H13Cl2N3O2 |
|---|---|
Molecular Weight |
386.2 g/mol |
IUPAC Name |
2-amino-6-(2,4-dichlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H13Cl2N3O2/c1-26-18-6-10(2-5-17(18)25)13-8-16(24-19(23)14(13)9-22)12-4-3-11(20)7-15(12)21/h2-8,25H,1H3,(H2,23,24) |
InChI Key |
AYBGAAXWVSQQML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=NC(=C2C#N)N)C3=C(C=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



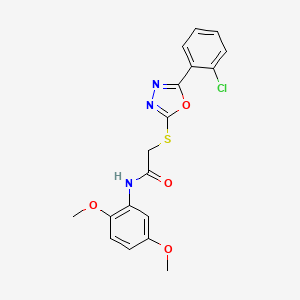
![(5-Aminobenzo[d]isoxazol-3-yl)methanol](/img/structure/B11772746.png)
